molecular formula C17H24N4O2 B12877140 2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine

2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine

Cat. No.: B12877140
M. Wt: 316.4 g/mol
InChI Key: HMXPXPJUJKWCDR-GJZGRUSLSA-N
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Description

2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine typically involves the reaction of 2,6-diaminopyridine with ®-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(hydroxymethyl)pyridine
  • 2,6-Di(pyrazol-1-yl)pyridine
  • 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine

Uniqueness

2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine is unique due to the presence of two oxazoline groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

2,6-bis[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine

InChI

InChI=1S/C17H24N4O2/c1-9(2)14-7-22-16(20-14)12-5-11(18)6-13(19-12)17-21-15(8-23-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H2,18,19)/t14-,15-/m0/s1

InChI Key

HMXPXPJUJKWCDR-GJZGRUSLSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C(C)C)N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)N

Origin of Product

United States

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